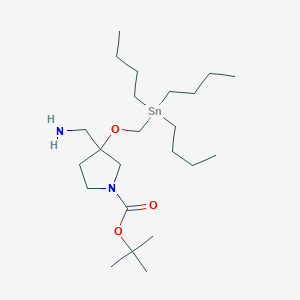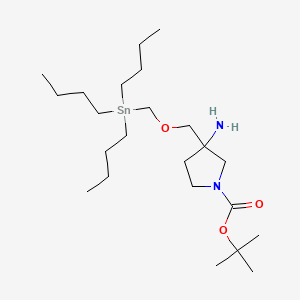
Alazocine hydrochloride, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alazocine hydrochloride, (+/-)-, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. This compound has garnered significant interest due to its unique pharmacological properties, including its activity as a sigma receptor agonist. Alazocine hydrochloride, (+/-)-, has been widely used in scientific research, particularly in studies related to sigma receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alazocine hydrochloride, (+/-)-, typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an appropriate allylating agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Alazocine hydrochloride, (+/-)-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs with varying pharmacological properties.
Scientific Research Applications
Alazocine hydrochloride, (+/-)-, has been extensively used in scientific research due to its unique pharmacological profile. Some of its applications include:
Chemistry: Used as a reference compound in studies involving sigma receptors and opioid receptors.
Biology: Employed in research to understand the role of sigma receptors in cellular processes.
Medicine: Investigated for its potential therapeutic applications in pain management and psychiatric disorders.
Industry: Utilized in the development of new analgesic drugs and sigma receptor modulators.
Mechanism of Action
The mechanism of action of Alazocine hydrochloride, (+/-)-, involves its interaction with multiple receptor systems:
Sigma Receptors: The compound acts as a sigma receptor agonist, modulating various cellular processes.
Opioid Receptors: It exhibits partial agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors.
NMDA Receptors: At higher concentrations, the compound acts as an uncompetitive NMDA receptor antagonist.
Comparison with Similar Compounds
Similar Compounds
Metazocine: Another benzomorphan derivative with similar opioid receptor activity.
Pentazocine: A benzomorphan compound with mixed agonist-antagonist activity at opioid receptors.
Cyclazocine: A benzomorphan with potent kappa-opioid receptor agonist activity.
Uniqueness
Alazocine hydrochloride, (+/-)-, is unique due to its dual activity as a sigma receptor agonist and opioid receptor modulator. This dual activity makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
676351-51-2 |
|---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-YGCKJKTASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)
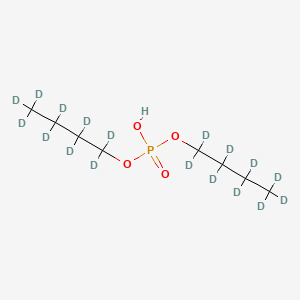
![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)
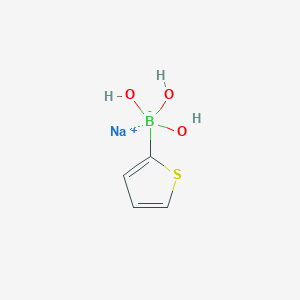
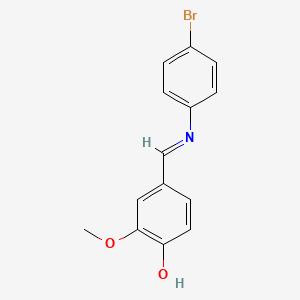
![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)

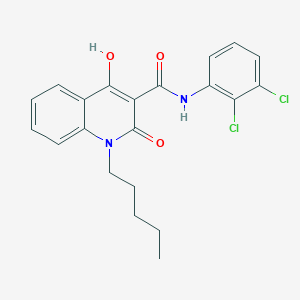
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
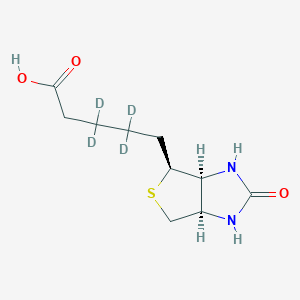
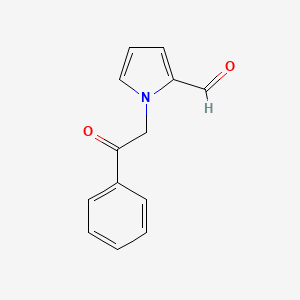
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)
